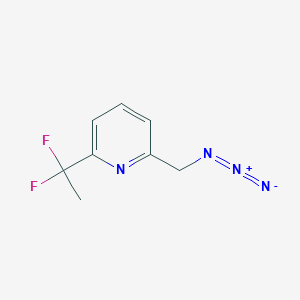

2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

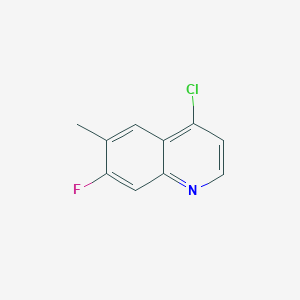

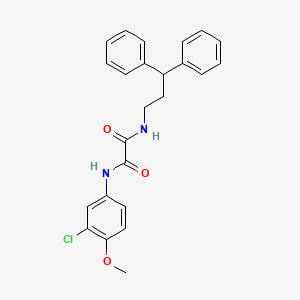

“2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has an azidomethyl group (-CH2N3) and a 1,1-difluoroethyl group (-CHF2) attached to the pyridine ring .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or addition reactions. For example, azides can be introduced through nucleophilic substitution of a suitable leaving group with an azide ion. The 1,1-difluoroethyl group can potentially be introduced through a reaction with a 1,1-difluoroethyl halide .Molecular Structure Analysis

The molecular structure of this compound would be expected to be largely planar due to the sp2 hybridization of the atoms in the pyridine ring. The azide group is linear and the 1,1-difluoroethyl group is tetrahedral .Chemical Reactions Analysis

The azide group is known to be quite reactive and can undergo a variety of reactions, including reduction to an amine and the Staudinger reaction to form a primary amine. The 1,1-difluoroethyl group is relatively stable but can participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the polar azide and 1,1-difluoroethyl groups as well as the aromatic pyridine ring. It’s likely to be a solid at room temperature .Scientific Research Applications

Synthesis and Coordination Chemistry

Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been utilized as ligands in coordination chemistry. These derivatives exhibit unique properties, including the formation of luminescent lanthanide compounds useful in biological sensing and iron complexes that show unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Magnetic and Optical Properties

The employment of 2-(hydroxymethyl)pyridine in 4f metal chemistry has led to the creation of nonanuclear lanthanide clusters with dual physical properties. For instance, a Dy(III) member of this family exhibits single-molecule magnetism behavior, while an Eu(III) analogue displays intense red photoluminescence, indicating potential applications in material science and optical electronics (Alexandropoulos et al., 2011).

Polymerization Catalysts

Chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have been synthesized and are shown to be active in the polymerization of ethylene. This application highlights the role of pyridine derivatives in catalysis, particularly in the production of polyethylene (Hurtado et al., 2009).

Synthesis of Multi-Functional Materials

Recent advances in the chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives have included the development of multi-functional materials. These materials have applications in spin-crossover switches, biomedical sensors, functional soft materials, surface structures, and catalysis, demonstrating the versatility of pyridine derivatives in creating functional materials (Halcrow, 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(azidomethyl)-6-(1,1-difluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N4/c1-8(9,10)7-4-2-3-6(13-7)5-12-14-11/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWGEKDYDFRQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=N1)CN=[N+]=[N-])(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2665969.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2665971.png)

![(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2665979.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)